molecular formula C16H14N4O3 B2496892 N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1257549-02-2

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Cat. No. B2496892
CAS RN: 1257549-02-2
M. Wt: 310.313
InChI Key: XYMJVAKPWHPCRR-UHFFFAOYSA-N
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Description

The compound "N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide" falls into a class of chemicals with complex heterocyclic structures, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. This analysis explores the synthesis, molecular structure, chemical reactions, and properties of compounds with similar structures.

Synthesis Analysis

Compounds closely related to the specified chemical structure have been synthesized through multi-component reactions, involving key steps such as the reaction between malonamide derivatives and aldehydes in the presence of bases like triethylamine in water at room temperature (Jayarajan et al., 2019). Such methods highlight the efficiency and eco-friendliness of synthesizing complex heterocyclic compounds.

Molecular Structure Analysis

Characterization techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to determine the molecular structure of synthesized compounds. Computational chemistry methods further support the structural analysis, providing insights into the molecular geometry and electronic structure of these compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the formation of new heterocyclic systems via ring closure reactions, showcasing the versatility of these compounds in forming diverse chemical structures with potential biological activity (Stroganova et al., 2016).

Scientific Research Applications

Synthesis and Catalysis

The compound is part of the heterocyclic N-oxide derivatives, notable for their versatility in synthetic intermediates and biological importance. These derivatives are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and synthesis. Their significance in medicinal applications is also notable, especially in the creation of compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Reactions with Nucleophiles

Arylmethylidene derivatives of 3H-furan-2-ones, including compounds like N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, exhibit diverse reactions with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. The reaction direction is influenced by the structure of the initial reagents, strength of the nucleophilic agent, and specific reaction conditions. This leads to the formation of a wide range of compounds such as amides, 4-oxoalkanoic hydrazides, and various cyclic and heterocyclic compounds (Kamneva et al., 2018).

Potential in CNS Drug Synthesis

Compounds with the structure of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).

Antitubercular Activity

Derivatives related to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, such as 2-isonicotinoylhydrazinecarboxamide, have been evaluated for their antitubercular activity against various strains of Mycobacteria. The structural modification of related compounds has been shown to possess significant antitubercular properties, serving as a basis for designing new leads for antituberculosis compounds (Asif, 2014).

properties

IUPAC Name

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJVAKPWHPCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

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